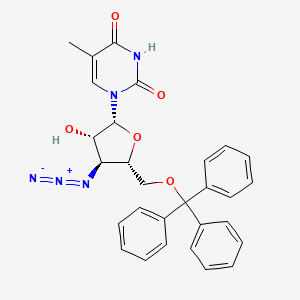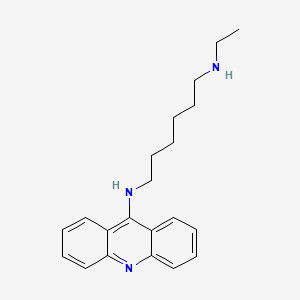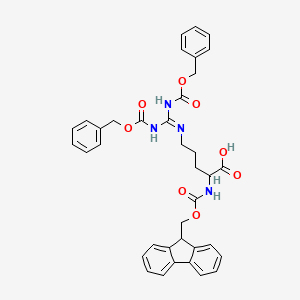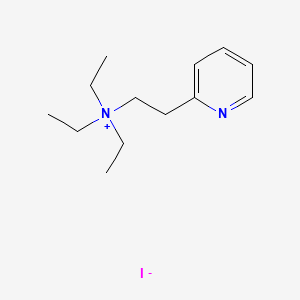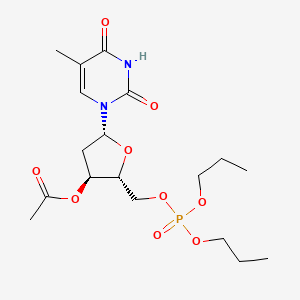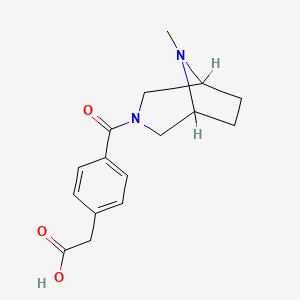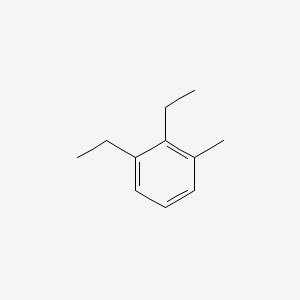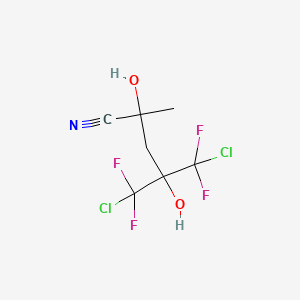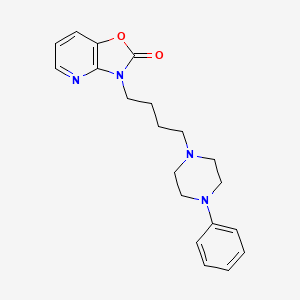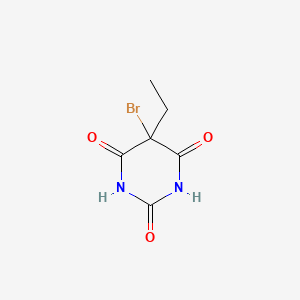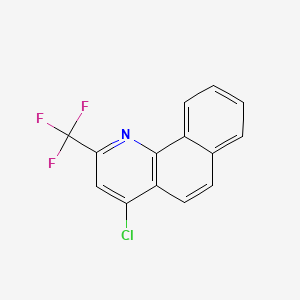
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline is a chemical compound with the molecular formula C14H7ClF3N and a molecular weight of 281.66 g/mol . It belongs to the class of benzoquinolines, which are known for their diverse applications in various fields such as chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline can be achieved through various methods. One common approach involves the cyclization of N-aryl trifluoroacetimidoyl chlorides with alkyne moieties using Rh(I)-catalyzed intramolecular cyclizations . Another method includes the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of transition metal catalysts, such as palladium or rhodium, is common in these processes to facilitate efficient cyclization and coupling reactions .
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinoline derivatives.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can have different functional groups depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex quinoline derivatives.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 4-Chloro-2-(trifluoromethyl)benzo(h)quinoline involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
Similar Compounds
4-Chloro-2-(trifluoromethyl)quinoline: Similar in structure but lacks the benzo ring, making it less complex.
4-Chlorobenzotrifluoride: Contains a trifluoromethyl group but is structurally simpler and lacks the quinoline moiety.
2-Chloro-4-(trifluoromethyl)quinoline: Another quinoline derivative with similar functional groups but different substitution patterns.
Uniqueness
4-Chloro-2-(trifluoromethyl)benzo(h)quinoline is unique due to its specific substitution pattern and the presence of both chloro and trifluoromethyl groups on the benzoquinoline framework. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
1700-98-7 |
|---|---|
Fórmula molecular |
C14H7ClF3N |
Peso molecular |
281.66 g/mol |
Nombre IUPAC |
4-chloro-2-(trifluoromethyl)benzo[h]quinoline |
InChI |
InChI=1S/C14H7ClF3N/c15-11-7-12(14(16,17)18)19-13-9-4-2-1-3-8(9)5-6-10(11)13/h1-7H |
Clave InChI |
OBVVLJFCSBGQNR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2N=C(C=C3Cl)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



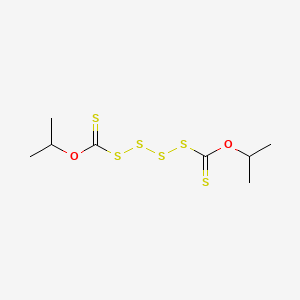
![1-[(2-Fluoroethoxy)methyl]-6-(phenylthio)thymine](/img/structure/B12807086.png)
